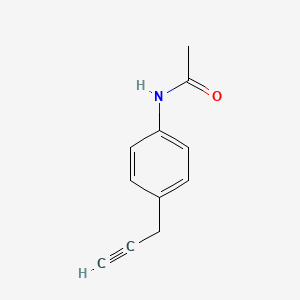

N-(4-(Prop-2-yn-1-yl)phenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-prop-2-ynylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-3-4-10-5-7-11(8-6-10)12-9(2)13/h1,5-8H,4H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNAFNOFJMINSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Prop 2 Yn 1 Yl Phenyl Acetamide and Its Diverse Analogs

Established Synthetic Pathways to the N-(4-(Prop-2-yn-1-yl)phenyl)acetamide Core

The construction of the this compound scaffold can be approached through several synthetic routes. The primary strategies involve either the direct introduction of the propargyl group onto a pre-formed phenylacetamide core or a stepwise approach involving the sequential formation of the amide and the carbon-carbon or carbon-heteroatom bond for the propargyl moiety.

Strategies for Direct C-Alkynylation of Phenyl Acetamide (B32628) Precursors

Direct C-H alkynylation of arenes represents a highly atom-economical and efficient method for the formation of aryl-alkyne bonds. In the context of synthesizing this compound, this would involve the direct coupling of a terminal alkyne with acetanilide (B955) at the para position. While direct C-H functionalization of acetanilides often favors the ortho position due to the directing effect of the acetamido group, recent advancements have enabled para-selective reactions.

A notable development is the use of palladium catalysis with specially designed ligands to achieve para-selective C-H alkynylation of aniline (B41778) derivatives. nih.govnih.gov For instance, a Pd/S,O-ligand catalytic system has been shown to effectively promote the para-C−H alkynylation of various aniline derivatives with high selectivity. nih.govresearchgate.net Although this method was demonstrated on anilines, it provides a promising strategy that could potentially be adapted for acetanilides. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Another powerful tool for C-H alkynylation is rhodium catalysis. rsc.orgnih.govrsc.org Rhodium(III)-catalyzed C-H activation has been successfully employed for the ortho-alkynylation of arenes using hypervalent iodine reagents. nih.gov More relevant to the synthesis of the target compound, rhodium catalysts, with the assistance of a directing group, have been used for meta- and even para-selective C-H alkynylation of arenes. rsc.orgnih.gov These methods often rely on the installation of a temporary directing group to control the regioselectivity, which can later be removed. nih.gov

The classic Sonogashira coupling reaction, which couples a terminal alkyne with an aryl halide, is another viable, albeit indirect, pathway. wikipedia.orglibretexts.orgorganic-chemistry.org In this approach, a para-halogenated acetanilide, such as N-(4-iodophenyl)acetamide or N-(4-bromophenyl)acetamide, would be coupled with propargyl alcohol or a protected derivative in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov

N-Acetylation and Subsequent Propargylation Approaches

A more traditional and widely applicable synthetic route involves a stepwise approach. This can be conceptualized in two primary sequences: N-acetylation followed by propargylation, or propargylation followed by N-acetylation.

A common strategy involves the initial N-acetylation of a suitable aniline precursor. For example, the synthesis of the related compound, N-[4-(2-propyn-1-yloxy)phenyl]acetamide, begins with the chemoselective N-acetylation of 4-aminophenol (B1666318) using acetic anhydride (B1165640). nih.govnih.govresearchgate.net This intermediate, N-(4-hydroxyphenyl)acetamide, is then subjected to an O-alkylation with propargyl bromide in the presence of a base like potassium carbonate to yield the final product. nih.govnih.govresearchgate.net A similar strategy could be envisioned for the C-alkynylated target compound, starting from 4-aminobenzyl alcohol, which would be acetylated, the benzylic alcohol converted to a leaving group, and then displaced by a propargyl nucleophile.

Alternatively, one could start with a propargylated aniline. For instance, 4-propargylaniline could be synthesized and then subjected to N-acetylation with acetic anhydride or acetyl chloride to furnish this compound. The synthesis of N-(4-aminophenyl) acetamide from N-(4-nitrophenyl) acetamide through reduction is a well-established procedure, highlighting the feasibility of manipulating functional groups on the phenylacetamide core. researchgate.netjcbsc.org

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often requires precise control over chemoselectivity and regioselectivity. Chemoselectivity is crucial when multiple reactive sites are present in the starting materials or intermediates. For example, in the synthesis of N-[4-(2-propyn-1-yloxy)phenyl]acetamide, the N-acetylation of 4-aminophenol must be selective over O-acetylation. This is typically achieved by controlling the reaction conditions, such as the choice of acetylating agent and solvent. nih.govnih.govresearchgate.net

Regioselectivity becomes paramount when introducing substituents onto the aromatic ring. As discussed previously, directing group-assisted C-H activation is a powerful strategy to control the position of functionalization. The acetamido group is a well-known ortho-directing group in electrophilic aromatic substitution and many metal-catalyzed C-H functionalization reactions. researchgate.netnih.gov However, by employing specific catalytic systems, such as the Pd/S,O-ligand for anilines, para-selectivity can be achieved. nih.govresearchgate.net The development of rhodium-catalyzed para-selective C-H alkynylation using a removable directing group further expands the toolbox for regioselective synthesis. nih.gov The choice of catalyst, ligand, and directing group can therefore be tailored to achieve the desired regioisomer.

Green Chemistry Principles and Sustainable Synthesis Approaches for Propargyl Phenyl Amides

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including propargyl phenyl amides. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

One area of focus is the use of greener solvents. Water is an attractive solvent for organic synthesis due to its low cost, non-toxicity, and non-flammability. Palladium-catalyzed C-H bond acylation of acetanilides with benzylic alcohols has been successfully demonstrated in aqueous conditions. researchgate.net The development of water-soluble catalysts and surfactants can facilitate reactions such as the Sonogashira coupling in aqueous media. organic-chemistry.org

Enzymatic catalysis offers a highly sustainable alternative to traditional chemical methods for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the amidation of carboxylic acids with amines under mild conditions and often in green solvents. This approach avoids the use of stoichiometric coupling reagents, which generate significant waste.

Solvent-free, or neat, reaction conditions are also a key aspect of green synthesis. Multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), for the synthesis of propargylamines can often be performed under solvent-free conditions, sometimes with microwave or ultrasound irradiation to enhance reaction rates. These methods offer high atom economy and reduce the environmental impact associated with solvent use and purification.

Catalyst Systems and Reaction Optimization in this compound Synthesis

The choice of catalyst is critical for the efficiency, selectivity, and scope of the synthesis of this compound and its analogs. Palladium and rhodium are the most extensively studied metals for the C-H alkynylation of arenes.

For palladium-catalyzed reactions, the ligand plays a crucial role in determining the outcome. While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) are commonly used in Sonogashira couplings, the development of specialized ligands, such as S,O-bidentate ligands, has enabled previously challenging transformations like the para-selective C-H alkynylation of anilines. nih.govresearchgate.net Reaction optimization often involves screening different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands, bases (e.g., amines, carbonates), solvents, and temperatures to maximize the yield and selectivity of the desired product.

Rhodium catalysts, particularly [Rh(III)] complexes, have emerged as powerful tools for C-H activation. The catalytic cycle often involves a concerted metalation-deprotonation pathway. The reactivity and selectivity of rhodium-catalyzed reactions can be tuned by the choice of the directing group on the substrate and the specific rhodium precursor and additives used. For instance, the use of a cyano-based directing template has been shown to facilitate the para-selective C-H alkynylation of arenes with a rhodium catalyst. nih.gov

The table below summarizes representative catalyst systems for reactions relevant to the synthesis of the target compound's core structure.

| Reaction Type | Catalyst System | Substrate | Product | Key Features |

| para-C-H Alkynylation | Pd(OAc)₂ / S,O-ligand | Aniline Derivative | para-Alkynylated Aniline | High para-selectivity, mild conditions. nih.govresearchgate.net |

| para-C-H Alkynylation | Rh(III) / Directing Group | Arene | para-Alkynylated Arene | Removable directing group for selectivity control. nih.gov |

| ortho-C-H Alkynylation | [RhCp*Cl₂]₂ | Acetanilide | ortho-Alkynylated Acetanilide | Amide as a directing group. |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl Halide | Aryl Alkyne | Classic and reliable method for C-C bond formation. wikipedia.orgnih.gov |

Chemical Reactivity and Functionalization Strategies of N 4 Prop 2 Yn 1 Yl Phenyl Acetamide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Annulation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a highly efficient and widely utilized method for the construction of 1,4-disubstituted 1,2,3-triazole rings. mdpi.comresearchgate.netnih.gov This reaction, a cornerstone of "click chemistry," is celebrated for its high yields, mild reaction conditions, and exceptional tolerance of a broad spectrum of functional groups. researchgate.netderpharmachemica.com

The CuAAC reaction proceeds through a mechanism that significantly accelerates the rate of what would otherwise be a slow thermal 1,3-dipolar cycloaddition. mdpi.com The catalytic cycle is initiated by the in situ generation of a copper(I) species, often from a copper(II) salt with a reducing agent like sodium ascorbate. mdpi.com This Cu(I) catalyst coordinates with the terminal alkyne of a molecule such as N-(4-(prop-2-yn-1-yl)phenyl)acetamide to form a copper(I) acetylide. mdpi.comorganic-chemistry.org This step is crucial as it lowers the pKa of the terminal alkyne proton. researchgate.net

The subsequent step involves the coordination of the azide (B81097) to the copper acetylide, forming a copper-alkyne-azide ternary complex. organic-chemistry.org This is followed by a cyclization event to create a six-membered copper-containing intermediate, which then rearranges to a more stable 5-triazolyl copper species. mdpi.comderpharmachemica.com Finally, protonation releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. derpharmachemica.com The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer, in contrast to the mixture of 1,4- and 1,5-regioisomers typically obtained in the uncatalyzed thermal reaction. mdpi.com From a stereochemical perspective, the CuAAC reaction is not inherently stereoselective at the newly formed triazole ring itself, as the ring is planar. However, if the starting alkyne or azide contains stereocenters, their configurations are typically retained in the final product due to the mild reaction conditions.

The propargyl group of this compound serves as an excellent substrate for CuAAC reactions, enabling its conjugation with a wide variety of azide-containing molecules. This strategy has been employed to synthesize novel N-phenylacetamide-incorporated 1,2,3-triazoles. wikipedia.org For instance, the reaction of (prop-2-yn-1-yloxy)benzenes with 2-azido-N-phenylacetamides, catalyzed by various copper salts, has been shown to produce the corresponding 1,2,3-triazole-linked acetamides in moderate to good yields. wikipedia.org The efficiency of these reactions can be influenced by the choice of copper source, solvent, and the use of additives like sodium ascorbate. wikipedia.org The resulting triazole ring acts as a stable and rigid linker, connecting the N-phenylacetamide moiety to other chemical entities, which can be tailored for various applications.

Other Alkyne-Directed Reactions and Cycloadditions

Beyond the well-established CuAAC reaction, the terminal alkyne of this compound is amenable to a variety of other transformations, including palladium-catalyzed cross-coupling reactions and intramolecular cyclization cascades.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Sonogashira and Heck reactions are particularly relevant for the functionalization of the alkyne group in this compound.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction could be used to synthesize this compound itself, for example, by coupling N-(4-iodophenyl)acetamide with propargyl alcohol. More pertinent to its functionalization, the terminal alkyne of this compound can react with various aryl or vinyl halides to generate more complex internal alkynes. The reaction is known for its mild conditions and tolerance of many functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net While the classic Heck reaction involves alkenes, variations that utilize alkynes have been developed. dntb.gov.ua For instance, this compound could potentially undergo a Heck-type reaction with an aryl or vinyl halide, leading to the formation of a substituted allene (B1206475) or a conjugated enyne, depending on the reaction conditions and the subsequent reaction pathways. dntb.gov.ua

The propargylphenylacetamide scaffold is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions can be promoted by different catalysts, including gold and other transition metals, or proceed through radical pathways.

Gold-catalyzed cyclizations of propargylic compounds are a powerful method for constructing complex molecular architectures under mild conditions. organic-chemistry.orgnih.govrsc.org For example, gold(I) catalysts can activate the alkyne of a molecule like this compound, making it susceptible to intramolecular nucleophilic attack by the amide nitrogen or oxygen, or by the phenyl ring itself. This can lead to the formation of various heterocyclic structures, such as quinolines or other fused ring systems. rsc.org

Radical-mediated cyclizations offer another avenue for the functionalization of this compound. Intramolecular radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to yield complex polyheterocycles. beilstein-journals.org Similarly, it is conceivable that under radical conditions, the propargyl group of this compound could participate in a cascade reaction involving the phenyl ring and the acetamide (B32628) moiety to form intricate polycyclic structures.

Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines is a known method for synthesizing substituted quinolines. nih.gov By analogy, this compound could potentially undergo a similar transformation under acidic conditions or in the presence of an electrophile, where the phenyl ring attacks the activated alkyne, leading to a cyclized product that could then aromatize to a quinoline (B57606) derivative.

Derivatization of the Acetamide and Phenyl Ring System

In addition to the reactions of the alkyne, the acetamide and phenyl moieties of this compound offer further opportunities for chemical modification.

The amide nitrogen of the acetamide group can be alkylated, although this generally requires strong basic conditions to deprotonate the amide first, as the amide nitrogen is not very nucleophilic. libretexts.org The use of strong bases like sodium hydride or organolithium reagents can generate the corresponding amide anion, which can then be alkylated with various electrophiles. libretexts.org Alternatively, acid-catalyzed N-alkylation with alcohols or alkenes can be achieved if the intermediate carbocation is highly stabilized. researchgate.net

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The acetamido group is an ortho-, para-directing and activating group, although it is less activating than an amino group due to the electron-withdrawing nature of the acetyl group. organic-chemistry.org Therefore, reactions such as nitration and halogenation are expected to occur primarily at the positions ortho to the acetamido group (positions 3 and 5), as the para position is already substituted. For example, the nitration of N-phenylacetamide (acetanilide) with a mixture of nitric and sulfuric acid yields a mixture of o- and p-nitroacetanilide, with the para product being major due to less steric hindrance. organic-chemistry.orgresearchgate.netjcbsc.org In the case of this compound, nitration would be expected to yield primarily the 3-nitro derivative. Similarly, halogenation with reagents like N-bromosuccinimide or N-chlorosuccinimide can introduce halogen atoms onto the phenyl ring, likely at the 3-position.

Academic Research into the Biological Potential of N 4 Prop 2 Yn 1 Yl Phenyl Acetamide Derivatives

Enzyme Inhibition and Modulation Studies

While the broader class of acetamide (B32628) derivatives has been investigated for enzyme inhibition, specific studies focusing on N-(4-(prop-2-yn-1-yl)phenyl)acetamide and its direct derivatives are not extensively reported in the available scientific literature.

Investigation of Specific Enzyme Targets (e.g., Mycobacterium tuberculosis InhA)

There is a notable absence of published research specifically investigating the inhibitory activity of this compound or its close derivatives against Mycobacterium tuberculosis InhA. However, the N-phenylacetamide core is present in some compounds investigated as potential antimycobacterial agents, suggesting that this chemical class is of interest in the field.

Elucidation of Inhibitory Mechanisms

Given the lack of specific enzyme inhibition data for this compound derivatives, the mechanisms of inhibition have not been elucidated. Research on other acetamide derivatives suggests various potential mechanisms, including competitive and non-competitive inhibition, but these cannot be directly extrapolated to the compound without specific experimental evidence.

Receptor Binding and Ligand-Target Interactions

Antiproliferative Activity and Cytotoxicity in In Vitro Cellular Models

Derivatives of the N-phenylacetamide scaffold have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, research on analogous structures provides insight into the potential of this chemical class.

For instance, a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents. nih.gov The cytotoxic effects of these compounds were evaluated against several human cancer cell lines, with some derivatives showing significant activity. The introduction of a nitro moiety to the phenylacetamide structure was found to enhance cytotoxicity. nih.gov

Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substituent | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2b | o-nitro | PC3 (Prostate Carcinoma) | 52 | nih.gov |

| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 | nih.gov |

| 2c | p-nitro | MCF-7 (Breast Carcinoma) | 100 | nih.gov |

| Imatinib (Reference) | - | PC3 (Prostate Carcinoma) | 40 | nih.gov |

| Imatinib (Reference) | - | MCF-7 (Breast Carcinoma) | 98 | nih.gov |

Similarly, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been synthesized and evaluated for their antiproliferative activities. One such derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly effective against the NPC-TW01 nasopharyngeal carcinoma cell line with an IC50 value of 0.6 µM. rsc.org This compound was found to induce cell cycle arrest in the S phase. rsc.org

Antimicrobial Efficacy Assessments (Antibacterial, Antifungal)

The N-phenylacetamide scaffold is a recurring motif in the design of new antimicrobial agents. Research in this area has led to the development of derivatives with significant activity against a range of pathogens.

A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety was synthesized and tested for antibacterial activity. japsonline.com One of the most promising compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited an EC50 value of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. japsonline.com Scanning electron microscopy revealed that this compound likely exerts its effect by disrupting the bacterial cell membrane. japsonline.com

Antibacterial Activity of N-phenylacetamide Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)

| Compound | EC50 (µM) | Reference |

|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | 156.7 | japsonline.com |

| Bismerthiazol (Reference) | 230.5 | japsonline.com |

| Thiodiazole copper (Reference) | 545.2 | japsonline.com |

Furthermore, certain phenylacetamide derivatives have been investigated as potential inhibitors of the bacterial enzyme ParE, a component of topoisomerase IV. nih.gov Compounds in this class have demonstrated potent antibacterial activity, with MIC values as low as 0.64 µg/mL against Escherichia coli. nih.gov

Computational and Theoretical Studies on N 4 Prop 2 Yn 1 Yl Phenyl Acetamide and Its Analogs

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.

While specific docking studies on N-[4-(2-Propyn-1-yloxy)phenyl]acetamide are not extensively published, the methodology has been widely applied to similar N-phenylacetamide derivatives to predict their inhibitory activity against various enzymes. semanticscholar.orgijper.org For instance, studies on N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives have used docking to identify potential inhibitors of coagulation factor VIIa, a key enzyme in the blood-clotting cascade. ijper.org Similarly, docking has been used to evaluate N-aryl-acetamide compounds as potential inhibitors for monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. semanticscholar.org

A hypothetical docking study of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide against a panel of protein targets would involve preparing the 3D structure of the ligand and the protein receptors. The docking algorithm then samples a vast number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity. The results, often presented as a docking score or binding energy, indicate the likelihood of a stable interaction. Key interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the protein's active site. mdpi.comnih.gov

Interactive Table 1: Hypothetical Molecular Docking Results for N-[4-(2-Propyn-1-yloxy)phenyl]acetamide

This table illustrates the kind of data a molecular docking study would generate, showing predicted binding affinities and key interacting residues for hypothetical protein targets.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Factor VIIa (e.g., 1W7X) | -7.8 | Ser195, Gly216, Trp215 | 2 (with Ser195, Gly216) |

| MAO-B (e.g., 2V5Z) | -8.2 | Tyr435, Ile199, Cys172 | 1 (with backbone NH of Cys172) |

| Cyclooxygenase-2 (e.g., 5IKR) | -7.5 | Arg513, Val523, Ser353 | 1 (with Arg513) |

| Kinase Target (e.g., 5FXR) | -8.5 | Leu70, Asp156, Val75 | 2 (with Asp156) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds like N-phenylacetamide derivatives, a QSAR study would begin by compiling a dataset of analogs with experimentally measured biological activities (e.g., IC50 values). nih.govnih.gov For each molecule, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a subset of these descriptors to the observed activity. nih.gov For example, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives successfully modeled their inhibitory activity against matrix metalloproteinases using 2D autocorrelation descriptors. nih.gov Such models provide valuable insights into the structural features essential for biological activity, guiding the design of more potent analogs. nih.gov

Interactive Table 2: Example of a Hypothetical QSAR Model for Acetamide Analogs

This table shows a hypothetical QSAR equation and the types of descriptors that might be found to be significant in predicting biological activity.

| Parameter | Description | Coefficient | Statistical Significance (p-value) |

| Equation | log(1/IC50) = 0.75(ALogP) - 0.21(TPSA) + 1.5*(n_HBA) + 2.34 | ||

| ALogP | Ghose-Crippen LogKow | 0.75 | < 0.01 |

| TPSA | Topological Polar Surface Area | -0.21 | < 0.05 |

| n_HBA | Number of Hydrogen Bond Acceptors | 1.50 | < 0.01 |

| Intercept | Constant | 2.34 | - |

Advanced Conformational Analysis and Molecular Dynamics Simulations

While X-ray crystallography provides a static snapshot of a molecule's solid-state conformation, its behavior in a biological environment (in solution) is dynamic. Conformational analysis and molecular dynamics (MD) simulations are used to explore the full range of shapes a molecule can adopt and its dynamic behavior over time.

The single-crystal X-ray structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide has been determined, providing precise data on its solid-state geometry. nih.govnih.gov In the crystal, the molecule is not perfectly planar. The acetamide and propyn-1-yloxy groups form dihedral angles of 18.31° and 7.01°, respectively, with the central benzene (B151609) ring. researchgate.net This information is the essential starting point for computational analysis. Molecules in the crystal are linked by N—H···O hydrogen bonds, forming chains. nih.gov

MD simulations would use this crystal structure as a starting point. The molecule would be placed in a simulated physiological environment (a box of water molecules and ions), and the forces on every atom would be calculated. By solving Newton's equations of motion, the trajectory of all atoms over time can be tracked. This allows researchers to observe how the molecule flexes, rotates, and interacts with its surroundings, providing a much richer understanding of its conformational preferences and dynamic behavior than a static crystal structure alone.

Interactive Table 3: Crystallographic and Conformational Data for N-[4-(2-Propyn-1-yloxy)phenyl]acetamide

This table summarizes key geometric parameters obtained from the single-crystal X-ray diffraction study. nih.govresearchgate.net

| Parameter | Value | Description |

| Molecular Formula | C₁₁H₁₁NO₂ | Chemical formula of the compound. |

| Molecular Weight | 189.21 g/mol | Mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| Dihedral Angle (Acetamide) | 18.31 (6)° | Angle between the acetamide plane and the benzene ring. nih.gov |

| Dihedral Angle (Propynyloxy) | 7.01 (10)° | Angle between the propynyloxy (B15346420) plane and the benzene ring. nih.gov |

| Key Bond Type | N—H···O | Hydrogen bonding linking molecules in the crystal. nih.gov |

De Novo Design and Virtual Screening of N-(4-(Prop-2-yn-1-yl)phenyl)acetamide-Based Libraries

De novo drug design refers to the computational creation of novel molecular structures from the ground up, often tailored to fit the active site of a specific biological target. mdpi.com This approach, combined with virtual screening, allows for the exploration of vast chemical spaces to identify promising new drug candidates.

Using N-[4-(2-Propyn-1-yloxy)phenyl]acetamide as a core scaffold, a virtual library of new analogs can be generated. This is done by computationally adding, removing, or substituting chemical groups at various positions on the scaffold. For example, the terminal alkyne of the propargyl group is a versatile chemical handle that can be modified (e.g., via click chemistry). The acetamide group and the phenyl ring can also be substituted with different functional groups to modulate properties like solubility, polarity, and binding affinity.

Once a virtual library is created, it can be rapidly screened against a protein target using high-throughput molecular docking. nih.gov The compounds are ranked based on their predicted binding scores, and the top-ranking "hits" are prioritized for synthesis and experimental testing. This process significantly accelerates the discovery of new lead compounds by focusing laboratory efforts on molecules with the highest probability of success.

Interactive Table 4: Hypothetical Virtual Library Based on the N-[4-(Prop-2-yn-1-yl)phenyl]acetamide Scaffold

This table illustrates a small set of virtual compounds that could be generated for screening, showing modifications at three key positions (R1, R2, R3).

| Compound ID | R1 (para-position) | R2 (meta-position) | R3 (alkyne terminus) | Predicted Property (e.g., LogP) |

| Scaffold | -NH-CO-CH₃ | -H | -H | 1.8 |

| Lib-001 | -NH-CO-CH₃ | -F | -H | 2.0 |

| Lib-002 | -NH-CO-CF₃ | -H | -H | 2.5 |

| Lib-003 | -NH-SO₂-CH₃ | -H | -H | 1.5 |

| Lib-004 | -NH-CO-CH₃ | -H | -Si(CH₃)₃ | 3.1 |

| Lib-005 | -NH-CO-CH₃ | -Cl | -Phenyl | 4.2 |

Advanced Spectroscopic and Analytical Characterization Techniques for N 4 Prop 2 Yn 1 Yl Phenyl Acetamide and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-(4-(Prop-2-yn-1-yl)phenyl)acetamide, both ¹H and ¹³C NMR would provide detailed information about its molecular framework.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons present in the molecule. The acetyl methyl protons (CH₃) would likely appear as a singlet, typically in the upfield region. The methylene protons (CH₂) of the propargyl group would likely appear as a doublet, coupled to the terminal alkyne proton. The terminal alkyne proton (C≡CH) itself would likely be observed as a triplet. The aromatic protons on the phenyl ring would exhibit a characteristic splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring, likely as two doublets. The amide proton (NH) signal can be broad and its chemical shift is often solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the acetamide (B32628) group, the methyl carbon, the methylene carbon, the two sp-hybridized carbons of the alkyne, and the carbons of the aromatic ring. The symmetry of the 1,4-disubstituted phenyl ring would result in fewer than six signals for the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | 1.9 - 2.2 | 20 - 30 |

| Amide NH | 7.5 - 9.0 | - |

| Phenyl CH | 7.0 - 7.6 | 115 - 140 |

| Methylene CH₂ | 3.3 - 3.6 | 30 - 40 |

| Alkyne CH | 2.0 - 2.5 | 70 - 80 |

| Alkyne C | - | 80 - 90 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, medium intensity band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching of the amide (Amide I band) would be a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending (Amide II band) would typically appear around 1550 cm⁻¹. The terminal alkyne C≡C stretching vibration would be a weak to medium band in the 2100-2140 cm⁻¹ region, and the ≡C-H stretching would be a sharp, strong band around 3300 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique. The C≡C triple bond, which often shows a weak band in the IR spectrum, would be expected to exhibit a strong signal in the Raman spectrum, providing unambiguous evidence for the alkyne functionality.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretch | ~3300 (sharp, medium) | ~3300 |

| C=O (Amide I) | Stretch | 1650-1680 (strong) | 1650-1680 |

| N-H (Amide II) | Bend | ~1550 (medium) | Weak |

| C≡C (Alkyne) | Stretch | 2100-2140 (weak to medium) | 2100-2140 (strong) |

| ≡C-H (Alkyne) | Stretch | ~3300 (sharp, strong) | ~3300 |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₁NO).

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion and fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the acetyl group, cleavage of the propargyl group, and fragmentation of the aromatic ring. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted HRMS Data and Potential Fragment Ions for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₁NO | 173.08406 | Molecular Ion |

| [M - CH₂CO]⁺ | C₉H₉N | 131.07349 | Loss of ketene |

| [M - CH₃CO]⁺ | C₉H₈N | 130.06567 | Loss of acetyl radical |

| [C₈H₈N]⁺ | C₈H₈N | 118.06567 | Cleavage of the propargyl group |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

While no published crystal structure for this compound was found in the searched literature, a study on the closely related isomer, N-[4-(2-propyn-1-yloxy)phenyl]acetamide, has been reported. This highlights the potential for crystallographic analysis of this class of compounds.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14 |

| b (Å) | ~9 |

| c (Å) | ~8 |

| β (°) | ~100 |

| Z | 4 |

Note: These values are hypothetical and based on the related structure of N-[4-(2-propyn-1-yloxy)phenyl]acetamide.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) would be a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity checks. A typical TLC system might involve a silica gel plate as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase. The retardation factor (Rf) value would be a key parameter for identification.

Table 5: Representative Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV detector (e.g., at 254 nm) |

Future Prospects and Emerging Research Areas for N 4 Prop 2 Yn 1 Yl Phenyl Acetamide

Development of N-(4-(Prop-2-yn-1-yl)phenyl)acetamide as Chemical Probes

The development of chemical probes is a cornerstone of modern chemical biology, enabling the visualization and study of biological processes in real-time. The structure of this compound makes it an ideal candidate for the development of novel chemical probes. The terminal alkyne group serves as a versatile handle for the attachment of reporter molecules, such as fluorophores, through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Future research is anticipated to focus on synthesizing derivatives of this compound where the phenylacetamide moiety is designed to bind to a specific biological target, such as an enzyme or receptor. Once bound, the alkyne can be "clicked" with an azide-modified fluorescent dye, allowing for the visualization of the target within a cellular context. This approach could be instrumental in understanding the localization and dynamics of various proteins and biomolecules.

Moreover, researchers are exploring the development of "turn-on" fluorescent probes based on related acetamide (B32628) structures. For instance, a novel N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix researchgate.netarene has been shown to exhibit a "turn-on" fluorescence response upon binding to Hg(II) ions. nih.gov This suggests that with appropriate structural modifications, this compound could be engineered into a new generation of selective and sensitive chemical sensors for a variety of analytes.

Table 1: Potential Reporter Groups for Chemical Probe Development

| Reporter Group | Attachment Chemistry | Potential Application |

| Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | CuAAC | Bioimaging, Flow Cytometry |

| Biotin | CuAAC | Affinity Purification, Western Blotting |

| Photoaffinity Labels | CuAAC | Covalent Labeling of Target Proteins |

| Spin Labels | CuAAC | Electron Paramagnetic Resonance (EPR) Spectroscopy |

Applications in Bioconjugation and Material Science

The ability to link molecules together with high efficiency and specificity is crucial in both bioconjugation and material science. The propargyl group of this compound makes it a prime building block for these applications via CuAAC, a cornerstone of "click chemistry". nih.gov

In the realm of bioconjugation, this compound can be used to attach small molecules to larger biomolecules such as proteins, peptides, or nucleic acids. For example, if the phenylacetamide portion of the molecule is found to have a specific biological activity, it could be conjugated to a carrier protein or a cell-penetrating peptide to enhance its delivery and efficacy. The CuAAC reaction is known for its high yields and tolerance of a wide range of functional groups, making it ideal for use with sensitive biological molecules. nih.gov

In material science, the bifunctional nature of this compound allows for its incorporation into polymers and other materials. The alkyne group can be used for post-polymerization modification, allowing for the creation of functional materials with tailored properties. For instance, the compound could be copolymerized with other monomers, and the alkyne groups along the polymer chain could then be used to attach a variety of functional moieties, such as cross-linking agents, flame retardants, or molecules that enhance biocompatibility.

Exploration of Novel Therapeutic Targets and Modalities

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This suggests that this compound and its derivatives are promising candidates for the discovery of new therapeutic agents.

Research has shown that various phenylacetamide derivatives act as potent anticancer, anticonvulsant, and anticoagulant agents. nih.govnih.govijper.org For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated significant cytotoxicity against prostate cancer cell lines. nih.gov Furthermore, a closely related compound, N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, has been identified as a building block for the development of hybrid drug candidates targeting diseases such as tuberculosis, malaria, and cancer. researchgate.netnih.gov

The future in this area lies in the synthesis of a library of derivatives of this compound with modifications to the phenyl ring and the acetamide group. These derivatives can then be screened against a panel of therapeutic targets to identify novel lead compounds. The propargyl group can also be utilized to create bivalent or multifunctional ligands by linking the molecule to another pharmacophore, potentially leading to enhanced potency and selectivity.

Table 2: Reported Biological Activities of Phenylacetamide Derivatives

| Derivative Class | Biological Activity | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Anticancer | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Anticonvulsant | nih.gov |

| N-phenyl-2-(phenyl-amino) acetamides | Anticoagulant | ijper.org |

| N-[4-(2-Propyn-1-yloxy)phenyl]acetamide building block | Antitubercular, Antimalarial, Anticancer | researchgate.netnih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening

The discovery of new drugs and functional materials is increasingly reliant on the principles of combinatorial chemistry and high-throughput screening (HTS). This compound is an excellent scaffold for the construction of large combinatorial libraries.

The synthesis of the core molecule is relatively straightforward. researchgate.netnih.govnih.gov The true power of this compound in a combinatorial setting lies in the reactivity of its terminal alkyne. Using solid-phase synthesis, a large number of diverse molecules can be generated by reacting the alkyne with a library of azide-containing building blocks. This "click" reaction is highly efficient and can be performed under mild conditions, making it well-suited for automated synthesis platforms.

Once a library of this compound derivatives has been created, it can be subjected to HTS to identify "hits" for a desired biological activity or material property. The development of mega-high-throughput screening platforms allows for the rapid screening of millions of compounds, significantly accelerating the discovery process. chemrxiv.org The modular nature of the synthesis also allows for rapid lead optimization by systematically varying the substituents on the phenylacetamide core and the group attached via the triazole linkage.

Q & A

Q. How can researchers confirm the structural integrity of N-(4-(Prop-2-yn-1-yl)phenyl)acetamide after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of the acetyl group (δ ~2.1 ppm for CH), the aromatic protons (δ 6.5–7.5 ppm), and the propargyl (prop-2-yn-1-yl) moiety (characteristic triplet for terminal alkyne protons) .

- Infrared (IR) Spectroscopy : Confirm the C≡C stretch (2100–2260 cm) and amide C=O stretch (1650–1680 cm) .

- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) or LC-MS, ensuring the molecular ion matches the theoretical mass (C: 173.21 g/mol) .

- X-ray Crystallography : For definitive proof, grow single crystals and solve the structure using programs like SHELXL (SHELX suite) for refinement .

Q. What strategies optimize the synthesis of this compound?

Methodological Answer:

- Multi-Step Synthesis : Start with 4-aminophenyl propargyl ether, followed by acetylation using acetic anhydride under reflux (110–120°C, 4–6 hours). Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .

- Yield Enhancement : Optimize stoichiometry (1.2–1.5 equivalents of acetylating agent) and inert atmosphere (N) to minimize propargyl side reactions .

Q. How can researchers assess the compound’s pharmacological activity in vitro?

Methodological Answer:

- Enzymatic Assays : Screen for kinase inhibition (e.g., EGFR, MAPK) using fluorescence-based assays (IC determination) .

- Cell Viability Tests : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., tubulin) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Refinement Protocols : Use SHELXL for high-resolution refinement, applying restraints for disordered propargyl or aromatic groups .

- Twinned Data Analysis : For twinned crystals, employ SHELXL’s TWIN/BASF commands to model twin domains .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for Hirshfeld surface analysis .

Q. What experimental designs address low solubility in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Strategies : Synthesize phosphate or PEGylated derivatives to improve bioavailability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How to interpret conflicting SAR data in propargyl-substituted acetamide derivatives?

Methodological Answer:

- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes despite unexpected activity trends .

- Biophysical Assays : Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain discrepancies between in vitro and in vivo results .

Q. What methods validate multi-target interactions of this compound?

Methodological Answer:

- Proteomics : Apply SILAC (stable isotope labeling) to identify protein targets in cellular lysates .

- Kinobeads : Use competitive pulldown assays with broad-spectrum kinase inhibitors to map kinase engagement .

- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to pinpoint synthetic lethal partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.